molecular formula C13H21N5O3S B11157583 N~3~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B11157583
M. Wt: 327.41 g/mol
InChI Key: NEDQXHLVBIIJIK-UHFFFAOYSA-N
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Description

N~3~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N~3~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

N~3~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N3-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and piperidine-based molecules. Examples might be:

  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid

Uniqueness

What sets N3-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H21N5O3S

Molecular Weight

327.41 g/mol

IUPAC Name

3-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide

InChI

InChI=1S/C13H21N5O3S/c1-17(2)13(20)18-6-4-5-9(7-18)11(19)14-12-16-15-10(22-12)8-21-3/h9H,4-8H2,1-3H3,(H,14,16,19)

InChI Key

NEDQXHLVBIIJIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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